molecular formula C7H14O3 B3048874 butan-2-yl 2-hydroxypropanoate CAS No. 18449-60-0

butan-2-yl 2-hydroxypropanoate

Cat. No.: B3048874
CAS No.: 18449-60-0
M. Wt: 146.18 g/mol
InChI Key: DGHQMSLDUXOQEO-UHFFFAOYSA-N
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Description

Butan-2-yl 2-hydroxypropanoate, also known as sec-butyl lactate, is an organic compound with the molecular formula C7H14O3. It is an ester derived from the reaction between butan-2-ol and lactic acid. This compound is known for its pleasant odor and is used in various applications, including as a solvent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl 2-hydroxypropanoate can be synthesized through the esterification of butan-2-ol with lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

CH3CH2CH(OH)CH3+CH3CH(OH)COOHCH3CH2CH(OCOCH(OH)CH3)+H2O\text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{OCOCH}(\text{OH})\text{CH}_3) + \text{H}_2\text{O} CH3​CH2​CH(OH)CH3​+CH3​CH(OH)COOH→CH3​CH2​CH(OCOCH(OH)CH3​)+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and lactic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butan-2-ol and lactic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Butan-2-yl 2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butan-2-yl 2-hydroxypropanoate involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release butan-2-ol and lactic acid, which can then participate in various metabolic pathways. The compound may also interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Butan-2-yl 2-hydroxypropanoate can be compared with other esters derived from lactic acid, such as:

    Ethyl lactate: Similar in structure but derived from ethanol and lactic acid.

    Methyl lactate: Derived from methanol and lactic acid.

    Propyl lactate: Derived from propanol and lactic acid.

Each of these compounds has unique properties and applications, but this compound is particularly noted for its pleasant odor and use as a solvent .

Properties

IUPAC Name

butan-2-yl 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)10-7(9)6(3)8/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQMSLDUXOQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864837
Record name Propanoic acid, 2-hydroxy-, 1-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18449-60-0
Record name 1-Methylpropyl 2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18449-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-butyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018449600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 1-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, 1-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-sec-butyl D,L-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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